molecular formula C17H17N3O B2430915 (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide CAS No. 1798408-04-4

(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide

Cat. No. B2430915
CAS RN: 1798408-04-4
M. Wt: 279.343
InChI Key: ZWANSMMQNOWPGK-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling pathways, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Quinoline Derivatives as DNA Methyltransferase Inhibitors

Quinoline derivatives, including (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide, have been investigated for their potential to inhibit DNA methyltransferase (DNMT). These compounds are designed based on molecular modeling studies to interact with DNMT substrates and proteins, exhibiting potent inhibitory activities. Derivatives synthesized from quinoline showed promising activities, potentially useful for re-expression of genes controlled by methylated promoters in specific cancer cells, demonstrating cytotoxicity in leukemia cell lines. This indicates a potential application of these compounds in cancer therapy, specifically targeting DNA methylation processes (Rilova et al., 2014).

Aminoacylation of Ynones with Amides

The transition-metal-free aminoacylation of ynones with amides has been developed, leading to the synthesis of substituted quinolin-4(1H)-ones or enaminones. This method highlights a base-promoted insertion process, providing an efficient pathway to access diverse quinoline derivatives. The process's attractiveness lies in its simplicity, use of easily accessible materials, and high atom economy. Such synthetic strategies expand the toolkit for producing quinoline-based molecules, potentially useful in various pharmaceutical applications (Zheng et al., 2018).

Synthesis of 2-Methyl-2-quinolin-2-yl-propiophenones

Research into the synthesis of 2-methyl-2-quinolin-2-yl-propiophenones via Grignard reactions with 2-(1-cyano-1-methylethyl)quinoline showcases the exploration of quinoline derivatives for various scientific applications. These compounds, characterized by their specific NMR spectra, offer insights into the structural and electronic properties of quinoline derivatives, potentially useful in material science or pharmaceutical research (Gawinecki et al., 1999).

Antimicrobial Activities of Quinoline Moieties

Quinoline moieties and their derivatives have been studied for their antimicrobial properties. The synthesis of 2-amino-3-cyano quinoline derivatives and their evaluation against various microbial species suggest the potential of quinoline-based compounds in developing new antimicrobial agents. This research direction is critical in addressing the increasing resistance to traditional antibiotics, offering a pathway to novel therapeutic agents (Jadhav & Halikar, 2013).

Colorimetric Sensors for Metal Ions

Quinoline derivatives have also been explored as colorimetric sensors for metal ions, demonstrating the versatility of quinoline-based compounds beyond pharmaceuticals. These sensors can detect metal ions like Cu(2+) and Zn(2+) in aqueous solutions, highlighting potential applications in environmental monitoring and the development of diagnostic tools. The specificity and sensitivity of these sensors are crucial for detecting trace amounts of metals in various samples, underscoring the importance of quinoline derivatives in analytical chemistry (You et al., 2015; Park et al., 2015).

properties

IUPAC Name

(E)-N-(1-cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(2)16(11-18)20-17(21)8-7-13-9-10-19-15-6-4-3-5-14(13)15/h3-10,12,16H,1-2H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWANSMMQNOWPGK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C=CC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C#N)NC(=O)/C=C/C1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methylpropyl)-3-(quinolin-4-yl)prop-2-enamide

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